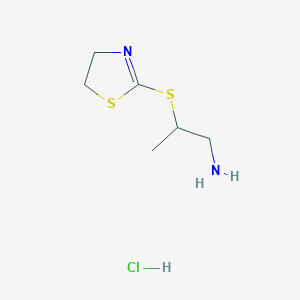

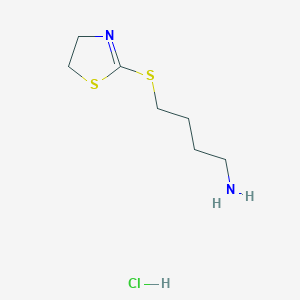

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride

Vue d'ensemble

Description

“4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride” is a chemical compound with the CAS number 1822673-87-9 . It has a molecular weight of 226.79 and a molecular formula of C7H15ClN2S2 .

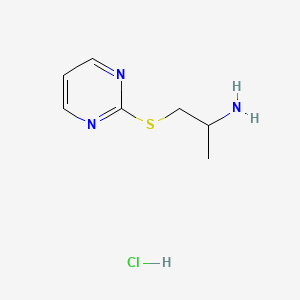

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a butan-1-amine group via a sulfur atom . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Applications De Recherche Scientifique

Synthesis and Structural Diversity

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride and related compounds serve as versatile intermediates in organic synthesis. For instance, Roman (2013) demonstrated the use of a related ketonic Mannich base in various alkylation and ring closure reactions, leading to a wide array of structurally diverse compounds including dithiocarbamates, thioethers, and various cyclic compounds such as pyrazolines and benzodiazepines. This showcases the potential of such compounds in generating diverse molecular libraries crucial for drug discovery and materials science (Roman, 2013).

Antitumor Activity

Compounds structurally related to this compound have been explored for their antitumor properties. Ye Jiao et al. (2015) synthesized a thiazol-2-amine derivative and determined its crystal structure, finding it exhibited good antitumor activity against the Hela cell line, suggesting potential applications in cancer therapy (Ye Jiao et al., 2015).

Modulation of Nitric Oxide Synthase

Nitric oxide synthases (NOS) are enzymes involved in the synthesis of nitric oxide, a crucial signaling molecule. Goodyer et al. (2003) designed N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles as inhibitors of NOS isoforms, showing modest inhibitory activity and highlighting the therapeutic potential in diseases where nitric oxide plays a key role (Goodyer et al., 2003).

Antimicrobial Activities

Aminothiazole derivatives, including those structurally related to this compound, have been evaluated for antimicrobial properties. Bektaş et al. (2007) synthesized a series of triazole derivatives, some of which showed good or moderate activity against various microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Electrochromic Devices

Compounds related to this compound have been utilized in the development of electrochromic devices. Yagmur et al. (2013) described the synthesis of a polymer precursor for use in electrochromic devices, demonstrating how such compounds can contribute to the advancement of smart materials and structures (Yagmur et al., 2013).

Orientations Futures

The future directions for “4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Thiazole derivatives, in general, have shown promise in various areas of medicinal chemistry .

Mécanisme D'action

Target of Action

The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact structure and any functional groups present.

Analyse Biochimique

Biochemical Properties

4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, this compound has been shown to interact with enzymes involved in sulfur metabolism, such as cysteine desulfurase. The interaction between this compound and these enzymes is crucial for the modulation of sulfur-containing amino acids and peptides, which are essential for cellular function and metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is vital for cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, this compound has been found to inhibit the activity of certain proteases, thereby regulating protein degradation and turnover. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it may degrade under others, affecting its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity outweighs its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. For example, this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .

Propriétés

IUPAC Name |

4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S2.ClH/c8-3-1-2-5-10-7-9-4-6-11-7;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRBISIDCAENLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

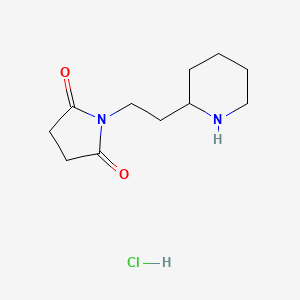

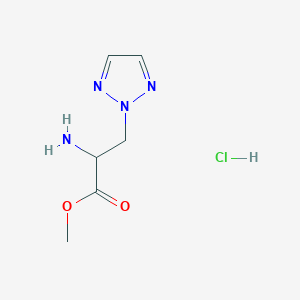

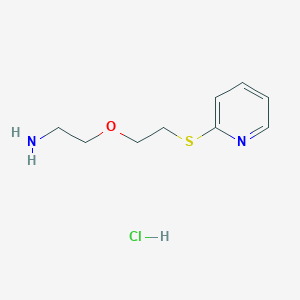

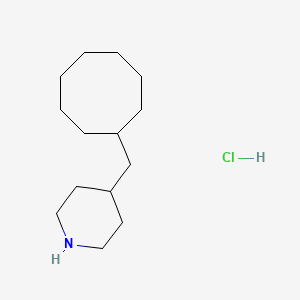

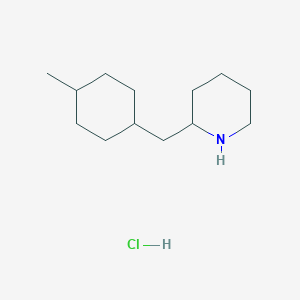

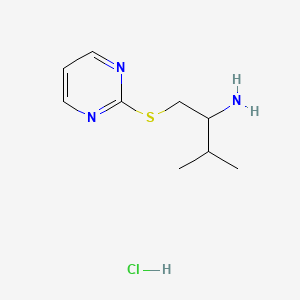

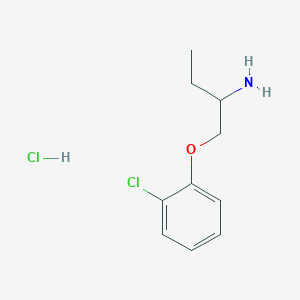

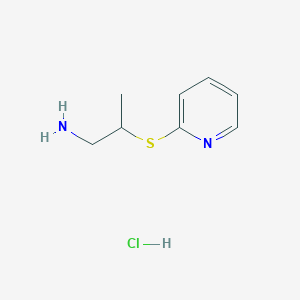

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.